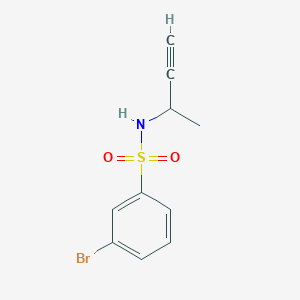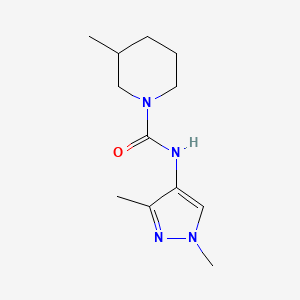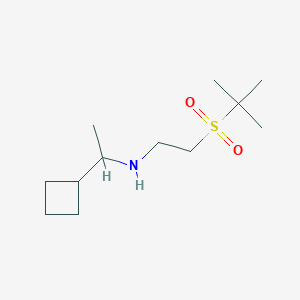
2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide, also known as FHBA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
Mécanisme D'action
2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide inhibits SIRT2 by binding to its catalytic site, preventing the enzyme from carrying out its normal function. This inhibition leads to the accumulation of acetylated proteins, which in turn affects various cellular pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide can induce cell death in cancer cells, particularly in breast, lung, and prostate cancers. Additionally, 2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide has been found to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. 2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide in lab experiments is its specificity for SIRT2, which allows for targeted inhibition of this enzyme. However, 2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide's potency can also be a limitation, as it may lead to off-target effects and toxicity at high concentrations.
Orientations Futures
Future research on 2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide could focus on its potential use in combination therapy for cancer treatment, as well as its effects on other cellular processes beyond SIRT2 inhibition. Additionally, further studies could investigate the optimal dosing and delivery methods for 2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide to minimize toxicity and maximize efficacy.
In conclusion, 2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide is a promising compound with potential applications in cancer treatment, neurodegenerative diseases, and metabolic disorders. Its specificity for SIRT2 inhibition makes it a valuable tool for studying this enzyme's role in cellular processes, and further research could uncover even more potential uses for 2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide in the future.
Méthodes De Synthèse
2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide can be synthesized through a multi-step process involving the reaction of 2-fluoro-6-nitrophenol with 4-hydroxy-2-butanone, followed by reduction and acylation. The resulting compound is then purified through column chromatography to obtain 2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide in high yield and purity.
Applications De Recherche Scientifique
2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide has been found to be a potent inhibitor of the enzyme sirtuin 2 (SIRT2), which plays a role in various cellular processes such as DNA damage repair, metabolism, and aging. As such, 2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide has been studied for its potential use in cancer treatment, neurodegenerative diseases, and metabolic disorders.
Propriétés
IUPAC Name |
2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3/c1-7(5-6-14)13-11(16)10-8(12)3-2-4-9(10)15/h2-4,7,14-15H,5-6H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIVWOGHBGNEDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)NC(=O)C1=C(C=CC=C1F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(3-bromo-5-methylbenzoyl)-methylamino]-2-methylpropanoate](/img/structure/B6638350.png)

![3-[(5-Chloropyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione](/img/structure/B6638362.png)
![2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol](/img/structure/B6638372.png)
![[3-[1-(Oxolan-3-yl)ethylamino]phenyl]methanol](/img/structure/B6638383.png)
![3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B6638394.png)

![2-[4-[1-(2-Fluorophenyl)propan-2-ylamino]phenyl]acetamide](/img/structure/B6638408.png)

![4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol](/img/structure/B6638416.png)
![4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol](/img/structure/B6638424.png)

